3-MCPD can be used as a starting material for the synthesis of various heterocyclic compounds, which are important building blocks for pharmaceuticals and other functional materials PubChem: 3-Methylcyclopentane-1,2-dione: .
Some studies have investigated the potential biological activities of 3-MCPD, such as its anti-inflammatory and anti-cancer properties. However, more research is needed to confirm these effects and understand the underlying mechanisms NCBI article discussing anti-inflammatory properties, note this is not a primary source but provides some leads to further research: .
It is crucial to distinguish between 3-MCPD and 3-MCPD hydrate. While 3-MCPD has been linked to potential health concerns, the safety profile of 3-MCPD hydrate remains largely unknown and requires further investigation.
3-Methylcyclopentane-1,2-dione hydrate is a chemical compound with the molecular formula C₆H₁₀O₃ and a molecular weight of approximately 130.14 g/mol. This compound is characterized by its cyclic structure, which includes a five-membered cyclopentane ring with two keto groups at the 1 and 2 positions. The hydrate form indicates the presence of water molecules associated with the compound, which can influence its physical properties and reactivity. This compound is also known as methyl cyclopentenolone hydrate and is recognized for its potential applications in various chemical syntheses and biological studies .
These reactions highlight the versatility of 3-methylcyclopentane-1,2-dione hydrate in organic synthesis.
Research into the biological activity of 3-methylcyclopentane-1,2-dione hydrate suggests potential applications in pharmacology. Preliminary studies indicate that it may exhibit antimicrobial properties, although detailed investigations are necessary to fully understand its efficacy and mechanism of action. Additionally, this compound has been noted in flavoring agents and may possess sensory attributes that could influence taste perception .
The synthesis of 3-methylcyclopentane-1,2-dione hydrate can be achieved through several methods:
These methods demonstrate the compound's accessibility for laboratory synthesis and research purposes .
3-Methylcyclopentane-1,2-dione hydrate finds utility in various fields:
The versatility of this compound makes it valuable across multiple industries .
Interaction studies involving 3-methylcyclopentane-1,2-dione hydrate focus on its reactivity with biological systems and other chemical entities. Research indicates that it may interact with proteins and enzymes, potentially influencing metabolic pathways. Further studies are needed to elucidate these interactions fully and assess their implications for drug design and therapeutic applications .
Several compounds share structural similarities with 3-methylcyclopentane-1,2-dione hydrate. A comparison highlights its unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Methylcyclopentane-1,2-dione | C₆H₈O₂ | Diketone without water; less polar than hydrate. |
Acetylacetone | C₅H₈O₂ | A well-known diketone; used in metal chelation. |
Cyclohexanone | C₆H₁₂O | A cyclic ketone; lacks keto functionality at positions 1 and 2. |
3-Methylcyclopentane-1,2-dione hydrate is unique due to its specific hydration state and structural arrangement that influences its chemical reactivity and biological activity compared to these similar compounds .
The synthesis of 3-methylcyclopentane-1,2-dione hydrate through cyclocondensation of dicarboxylic acid derivatives represents one of the most established classical approaches in organic synthesis [1] [2]. This methodology relies on the fundamental principle of intramolecular condensation reactions involving oxalic acid esters and glutaric acid derivatives as primary starting materials.
The classical Perkin procedure, first developed in 1887 and subsequently modified by Fuson and Cole in 1938, provides a robust three-step synthesis pathway [3]. The initial step involves the condensation of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate. This intermediate undergoes cyclization under basic conditions to yield the cyclic tetraester, which is subsequently hydrolyzed and decarboxylated to produce the target dione structure [2].
Data Table 1: Classical Synthesis Yields from Dicarboxylic Acid Derivatives
Starting Material | Reaction Conditions | Intermediate Product | Final Yield (%) | Reference |
---|---|---|---|---|
Diethyl malonate + 1,3-dibromopropane | NaOEt, EtOH, reflux | Tetraethyl pentane-1,1,5,5-tetracarboxylate | 81 | [3] |
Ethyl α,ω-diiodovalerate | Diethyl malonate, base | Cyclopentane-1,1,2-tricarboxylic ester | 70-80 | [3] |
Pimelic acid derivatives | Bromination, cyclization | Diethyl 1-cyano-1,2-cyclopentanedicarboxylate | 51-92 | [3] |
The mechanism of cyclocondensation proceeds through nucleophilic attack of the activated methylene group of malonate derivatives on the electrophilic carbon bearing the halogen substituent [4]. The subsequent intramolecular cyclization occurs via base-catalyzed aldol-type condensation, followed by elimination to establish the cyclopentane ring system. The final hydrolysis step involves acid-catalyzed cleavage of ester functionalities and concurrent decarboxylation to yield the diketone product [2].
Modern refinements of this classical approach have focused on optimizing the ratio of reactants to minimize side reactions. Bailey and Sorenson demonstrated that employing a 12:1 ratio of diethyl malonate to 1,3-dibromopropane significantly improved yields of the intermediate tetraester to 81%, compared to earlier procedures that achieved only 7.4% overall yield [3].
The introduction of the methyl substituent at the 3-position of the cyclopentane-1,2-dione framework requires careful consideration of regioselectivity and stereochemical control [5]. Classical alkylation strategies employ either direct alkylation of pre-formed cyclopentane-1,2-dione or incorporation of the methyl group during the ring-forming process.
Direct alkylation approaches utilize the enolate chemistry of cyclopentane-1,2-dione, which exists predominantly in its keto form under most reaction conditions [6]. Treatment with strong bases such as lithium diisopropylamide or sodium hydride generates the corresponding enolate anion, which can undergo nucleophilic substitution with methyl iodide or other methylating agents [7]. The regioselectivity of this process is governed by the relative acidity of the α-hydrogen atoms and the steric accessibility of the enolate positions.
Data Table 2: Alkylation Reaction Conditions and Yields
Base System | Methylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity Ratio |
---|---|---|---|---|---|
LDA/THF | CH₃I | -78 to -20 | 4 | 68 | 85:15 (3-Me:4-Me) |
NaH/DMF | CH₃I | 0 to 25 | 6 | 72 | 82:18 (3-Me:4-Me) |
t-BuOK/t-BuOH | (CH₃)₂SO₄ | 60 | 8 | 65 | 79:21 (3-Me:4-Me) |
Alternative strategies involve the use of pre-methylated precursors in the cyclization process. The condensation of methyl-substituted glutaric acid derivatives with oxalic acid esters provides direct access to the methylated cyclopentane dione structure [1]. This approach circumvents the regioselectivity issues associated with post-cyclization alkylation but requires access to appropriately substituted starting materials.
The mechanism of base-promoted alkylation involves initial deprotonation at the most acidic position adjacent to both carbonyl groups, followed by nucleophilic attack on the alkylating agent [5]. The transition state for this process exhibits significant sp³ character at the developing carbon-carbon bond, leading to preferential formation of the thermodynamically favored 3-methyl isomer due to reduced 1,3-diaxial interactions in the envelope conformation of the cyclopentane ring.
Contemporary synthetic methodologies for 3-methylcyclopentane-1,2-dione hydrate synthesis have been revolutionized by the development of efficient catalytic systems that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance [8] [9]. These modern approaches encompass transition metal catalysis, organocatalysis, and hybrid catalytic systems.
Titanium-catalyzed synthesis pathways have emerged as particularly valuable for cyclopentane construction [10] [11]. The Bercaw carbonylation reaction utilizes titanacyclobutane complexes generated through radical alkylation processes to construct cyclopentane-1,2-dione frameworks via reductive double carbonylation [10]. This methodology proceeds through oxidative addition of titanium into a cyclobutanone α-carbon bond, followed by carbon monoxide insertion and reductive elimination to form the desired cyclopentenediolate intermediates.
Data Table 3: Modern Catalytic Synthesis Conditions
Catalyst System | Reaction Type | Substrate | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
---|---|---|---|---|---|---|
Cp₂TiCl₂/SmI₂ | Carbonylation | Titanacyclobutane | -78 to 25 | 60 (CO) | 65-85 | [10] |
Rh₂(DOSP)₄ | Cycloaddition | Vinyldiazoacetate | 40 | 1 | 78-92 | [12] |
Ru/C | Hydrogenation | Cyclopentane-1,3-dione | 100 | 50 (H₂) | 78 | [13] |
Rhodium-catalyzed approaches utilize carbene-initiated domino sequences to construct highly functionalized cyclopentane derivatives [12]. These reactions proceed through rhodium-bound oxonium ylide formation, [15]-sigmatropic rearrangement, oxy-Cope rearrangement, and intramolecular carbonyl ene reaction to generate cyclopentanes bearing four stereocenters with excellent stereoselectivity (greater than 99% enantiomeric excess, greater than 97:3 diastereomeric ratio) [12].
The mechanism of rhodium-catalyzed cyclopentane synthesis involves initial formation of a rhodium carbene species from the diazo precursor, followed by nucleophilic attack by the alcohol substrate to generate an oxonium ylide intermediate [12]. The subsequent [15]-sigmatropic rearrangement proceeds through a chairlike transition state with high stereocontrol, leading to the formation of substituted cyclopentane products with defined stereochemistry.
Organocatalytic methodologies have also gained prominence for asymmetric synthesis of cyclopentane derivatives [16]. Takemoto catalyst-mediated Michael addition/cyclization cascades enable the construction of enantioenriched cyclopentenones from cyclopentane-1,2-dione substrates [16]. These reactions utilize bifunctional hydrogen-bonding catalysts that simultaneously activate both the nucleophile and electrophile components.
The commercial synthesis of 3-methylcyclopentane-1,2-dione hydrate requires careful optimization of reaction parameters to achieve economically viable yields while maintaining product quality and minimizing environmental impact [17] [18]. Industrial-scale optimization encompasses process intensification, waste reduction, and energy efficiency considerations.
Process optimization studies have identified critical parameters affecting both yield and selectivity in large-scale synthesis [19] [20]. Temperature control emerges as a paramount factor, with optimal ranges typically falling between 80-120°C for most synthetic pathways [21]. Pressure optimization, particularly for hydrogenation and carbonylation processes, requires balance between reaction rate enhancement and equipment costs [22].
Data Table 4: Industrial Optimization Parameters
Process Parameter | Optimal Range | Impact on Yield | Economic Consideration | Environmental Factor |
---|---|---|---|---|
Temperature (°C) | 80-120 | ±15-25% | Energy costs | CO₂ emissions |
Pressure (bar) | 20-100 | ±10-30% | Equipment costs | Safety requirements |
Catalyst loading (%) | 2-10 | ±20-40% | Material costs | Waste generation |
Residence time (h) | 2-8 | ±5-15% | Throughput | Productivity |
Solvent selection and recycling constitute critical aspects of industrial optimization [23]. Green chemistry principles favor the use of renewable solvents such as ethanol or water where possible, with implementation of efficient recovery and purification systems to minimize solvent consumption [18]. Process intensification through continuous flow reactors offers advantages in heat and mass transfer, leading to improved yields and reduced reaction times [22].
Advanced process control systems incorporating real-time monitoring and feedback mechanisms enable dynamic optimization of reaction conditions [24]. Bayesian optimization algorithms have proven particularly effective for multi-parameter optimization, allowing for efficient exploration of reaction space while minimizing the number of required experiments [24].
Catalyst development for industrial applications focuses on heterogeneous systems that enable easy separation and recycling [13]. Supported metal catalysts, particularly ruthenium on carbon for hydrogenation processes, provide excellent activity and stability under industrial conditions [13]. The optimal catalyst loading balances activity with cost considerations, typically ranging from 2-10% by weight relative to substrate [13].
Quality control measures in industrial synthesis include implementation of statistical process control methods to monitor yield consistency and product purity [19]. Multi-objective optimization approaches simultaneously consider yield maximization, cost minimization, and environmental impact reduction to achieve sustainable manufacturing processes [20].
The hydrate formation mechanism in industrial processes involves controlled addition of water under specific pH and temperature conditions [25]. The equilibrium between the anhydrous dione and its hydrate form can be manipulated through solvent choice and crystallization conditions to favor the desired hydrated product [26]. Industrial crystallization processes typically employ seeded crystallization with controlled cooling rates to achieve consistent particle size distribution and purity [27].
Scale-up considerations include heat transfer limitations in large reactors, which may require modification of temperature profiles compared to laboratory-scale procedures [17]. Mass transfer effects become significant in heterogeneous catalytic processes, necessitating optimization of agitation rates and reactor design to maintain efficient contact between phases [18].
Economic analysis of industrial processes incorporates raw material costs, energy consumption, labor requirements, and capital equipment depreciation [17]. The optimal synthesis route balances these factors while meeting regulatory requirements for product quality and environmental compliance [18]. Life cycle assessment methodologies provide comprehensive evaluation of environmental impact across the entire production chain [23].
3-Methylcyclopentane-1,2-dione hydrate demonstrates notable thermodynamic stability characteristics under standard conditions. The compound exhibits a well-defined melting point range of 104-108°C, indicating consistent thermal behavior across multiple sources [1] [2] [3]. This narrow melting range suggests a relatively pure crystalline form with minimal polymorphic variations.
Thermodynamic Properties Analysis
The thermodynamic profile of 3-methylcyclopentane-1,2-dione hydrate reveals several critical stability parameters. The Gibbs free energy of formation has been calculated at -208.99 kJ/mol using the Joback estimation method [4], while the enthalpy of formation stands at -382.09 kJ/mol [4]. These negative values indicate thermodynamic favorability for compound formation from its constituent elements.
Critical temperature calculations using the Joback method yield a value of 724.67 K (451.52°C) [4], while the critical pressure is estimated at 4194.74 kPa [4]. The critical volume is calculated as 0.327 m³/kmol [4]. These parameters are essential for understanding the compound's behavior under extreme conditions and for industrial processing applications.
Thermodynamic Parameter | Value | Method |
---|---|---|
Melting Point | 104-108°C | Experimental |
Critical Temperature | 724.67 K | Joback estimation |
Critical Pressure | 4194.74 kPa | Joback estimation |
Gibbs Free Energy of Formation | -208.99 kJ/mol | Joback estimation |
Enthalpy of Formation | -382.09 kJ/mol | Joback estimation |
Heat of Fusion | 4.25 kJ/mol | Joback estimation |
Phase Behavior Characteristics
The phase behavior of 3-methylcyclopentane-1,2-dione hydrate is characterized by its stable hydrated form under ambient conditions. The compound maintains its hydrated state until thermal dehydration occurs, typically beginning around the melting point temperature range [1] [2]. The hydrate contains one water molecule per molecule of the parent diketone (C₆H₈O₂·H₂O), resulting in a molecular weight of 130.14 g/mol [1] [2].
Temperature-dependent phase transitions follow a predictable pattern. Below 30°C, the compound remains stable in its hydrated crystalline form [5]. As temperature increases toward the melting point, dehydration processes initiate, potentially leading to the formation of the anhydrous diketone. The ideal gas heat capacity shows temperature dependence, ranging from 188.84 J/mol·K at 487.60 K to 259.55 J/mol·K at 724.67 K [4].
The thermal stability range for storage is recommended to be below 30°C [5], indicating that the hydrated form remains stable under normal laboratory and storage conditions. This stability characteristic makes the compound suitable for various applications where consistent physical properties are required.
3-Methylcyclopentane-1,2-dione hydrate exhibits favorable solubility properties across multiple solvent systems, with particularly notable behavior in both aqueous and organic media. The hydrate form enhances the overall hydrophilic character compared to its anhydrous counterpart.
Aqueous Solubility Profile
In aqueous media, 3-methylcyclopentane-1,2-dione hydrate demonstrates good solubility [6] [1] [7]. The presence of the water molecule in the crystal structure contributes to enhanced hydrophilic interactions, facilitating dissolution in water-based systems. The compound remains stable in aqueous solutions under neutral pH conditions [7], making it suitable for various aqueous formulations.
Water solubility is further enhanced by the compound's relatively low molecular weight (130.14 g/mol) and the presence of polar carbonyl groups that can form hydrogen bonds with water molecules [8] [1]. The polar surface area of 34.14 Ų [8] [9] contributes to favorable aqueous interactions.
Organic Solvent Compatibility
The compound shows excellent solubility in ethanol [1] [2] [3], which is commonly used as a solvent for this compound in various applications. Methanol solubility has also been confirmed [7] [10], indicating compatibility with lower alcohols. The solubility in organic solvents depends largely on the hydrogen bonding capability and polarity of the solvent system.
Solvent System | Solubility | LogP Value | Notes |
---|---|---|---|
Water | Soluble | 0.04-0.55 | Enhanced by hydrate form |
Ethanol | Soluble | N/A | Commonly used solvent |
Methanol | Soluble | N/A | Good compatibility |
Acetonitrile | Compatible | N/A | HPLC applications |
Acetonitrile:Water (70:30) | Recommended | N/A | Analytical methods |
Partition Coefficient Analysis
The octanol-water partition coefficient (LogP) for 3-methylcyclopentane-1,2-dione has been reported with values ranging from 0.04 to 0.55 [8] [9] [7]. This relatively low LogP indicates a hydrophilic character, consistent with the good water solubility observed. The variation in reported values may reflect different computational methods and experimental conditions used for determination.
The low partition coefficient suggests that the compound favors the aqueous phase over the organic phase in biphasic systems. This characteristic is particularly relevant for pharmaceutical applications where aqueous bioavailability is important, and for environmental considerations regarding water-organic partitioning behavior.
Analytical Solvent Systems
For analytical applications, particularly high-performance liquid chromatography (HPLC), the compound shows compatibility with acetonitrile-based mobile phases [11]. A specific recommendation includes acetonitrile:water (70:30) with 0.1% formic acid for addressing solubility challenges in aqueous media . This solvent system provides optimal separation conditions while maintaining compound stability.
The compound has been successfully analyzed using reverse-phase HPLC methods with mobile phases containing acetonitrile, water, and phosphoric acid [11]. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid without compromising analytical performance.
The volatility characteristics of 3-methylcyclopentane-1,2-dione hydrate are influenced by its solid state at room temperature and the presence of the hydrated water molecule. These properties are crucial for understanding the compound's behavior during processing, storage, and application.
Vapor Pressure and Volatility
3-Methylcyclopentane-1,2-dione hydrate exhibits relatively low volatility under standard conditions. The vapor pressure has been reported as 0.978 mmHg at 25°C [6], indicating limited evaporation at room temperature. This low vapor pressure is consistent with the compound's solid state and hydrogen bonding interactions within the crystal structure.
The flash point has been determined to be 100°C [6] [5], which classifies the compound in the combustible solids category (Storage Class 11) [1] [2]. This flash point provides important safety information for handling and storage procedures, particularly in industrial applications where elevated temperatures may be encountered.
Volatility Parameter | Value | Temperature | Notes |
---|---|---|---|
Vapor Pressure | 0.978 mmHg | 25°C | Low volatility |
Flash Point | 100°C | N/A | Safety consideration |
Evaporation Rate | Low | Room temperature | Solid state |
Volatility Classification | Low volatility | Room temperature | Based on physical properties |
Partition Coefficient Data
The partition coefficient (LogP) values for 3-methylcyclopentane-1,2-dione range from 0.04 to 0.55 [8] [9] [7], indicating a hydrophilic character. These values suggest preferential partitioning into aqueous phases over lipophilic phases, which is consistent with the compound's good water solubility and the presence of polar functional groups.
The relatively low LogP values are attributed to the presence of two carbonyl groups and the hydrated water molecule, which enhance the compound's affinity for polar solvents. This partitioning behavior is particularly relevant for applications in pharmaceutical formulations and environmental fate modeling.
Molecular Volume and Surface Properties
The molecular volume has been calculated using the McGowan method as 87.68 cm³/mol [4], providing insight into the compound's spatial requirements in solution and solid state. The polar surface area of 34.14 Ų [8] [9] reflects the contribution of polar functional groups to intermolecular interactions.
These surface properties influence the compound's interaction with various matrices and interfaces, affecting both its solubility behavior and potential applications in surface-active formulations. The hydrogen bond donor count of 1 and acceptor count of 4 [13] further characterize the compound's potential for hydrogen bonding interactions.
Thermal Volatility Considerations
While specific boiling point data for the hydrate form is not experimentally determined, the parent compound (anhydrous form) has estimated boiling points around 170-179°C [6] [14]. The hydrated form would be expected to undergo dehydration before reaching its own boiling point, making direct boiling point determination challenging.
The autoignition temperature has not been determined experimentally [5], indicating the need for additional thermal safety studies if the compound is to be used in high-temperature applications. The absence of explosive or oxidizing properties [1] [2] suggests generally safe handling characteristics under normal conditions.